molecular formula C11H15ClN2O2 B1638401 1-(3-Chlorophenyl)-3-(1-hydroxy-2-methylpropan-2-yl)urea CAS No. 522660-64-6

1-(3-Chlorophenyl)-3-(1-hydroxy-2-methylpropan-2-yl)urea

Cat. No.: B1638401
CAS No.: 522660-64-6
M. Wt: 242.7 g/mol
InChI Key: GSMZYXUTIJTYGS-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Descriptors

The systematic nomenclature of 1-(3-chlorophenyl)-3-(1-hydroxy-2-methylpropan-2-yl)urea follows International Union of Pure and Applied Chemistry guidelines for naming substituted urea derivatives. The compound features two distinct nitrogen substituents connected through a central carbonyl group, characteristic of the urea functional group. The first substituent consists of a 3-chlorophenyl moiety, where the chlorine atom occupies the meta position relative to the nitrogen attachment point on the benzene ring. The second substituent comprises a tertiary carbon center bearing two methyl groups and a primary alcohol functionality, specifically designated as 1-hydroxy-2-methylpropan-2-yl.

The molecular descriptor profile reveals several key structural features that define the compound's chemical identity. The Simplified Molecular Input Line Entry System representation appears as O=C(NC(C)(C)CO)NC1=CC=CC(Cl)=C1, which encodes the complete connectivity pattern including the urea carbonyl, both nitrogen substituents, and the precise positioning of the chlorine atom on the aromatic ring. The International Chemical Identifier provides a standardized representation as InChI=1S/C₁₁H₁₅ClN₂O₂/c1-11(2,7-15)14-10(16)13-9-5-3-4-8(12)6-9/h3-6,15H,7H2,1-2H3,(H2,13,14,16), which confirms the molecular composition and connectivity while providing information about hydrogen atom distribution.

Molecular Descriptor Value
Molecular Formula C₁₁H₁₅ClN₂O₂
Molecular Weight 242.70 g/mol
Chemical Abstracts Service Number 522660-64-6
International Chemical Identifier Key GSMZYXUTIJTYGS-UHFFFAOYSA-N

The structural complexity of this compound arises from the combination of aromatic and aliphatic components linked through the urea bridge. The presence of the chlorine substituent on the phenyl ring introduces electron-withdrawing characteristics that influence the overall electronic distribution within the molecule. Simultaneously, the branched alkyl chain with its terminal hydroxyl group provides hydrogen bonding capabilities and increased molecular flexibility compared to linear alkyl substituents.

Crystallographic Analysis and Solid-State Properties

Limited crystallographic data exists in the available literature for this compound, reflecting the specialized nature of this compound and its relatively recent emergence in chemical databases. The solid-state properties of related chlorophenyl urea derivatives provide insights into the potential behavior of this compound in crystalline form. Similar compounds in this structural class typically exhibit hydrogen bonding networks facilitated by the urea functional group, which can participate in both hydrogen bond donation and acceptance.

The molecular packing arrangements in related bis-chlorophenyl urea compounds demonstrate the tendency for these molecules to form extended hydrogen bonding networks in the solid state. These intermolecular interactions significantly influence the physical properties including melting point, solubility characteristics, and mechanical properties of the crystalline material. The presence of the hydroxyl group in this compound introduces an additional hydrogen bonding site that would be expected to enhance intermolecular interactions compared to analogs lacking this functionality.

Current commercial specifications for this compound do not provide definitive melting point data, suggesting that comprehensive thermal analysis remains to be conducted. The storage recommendations typically specify standard laboratory conditions, indicating moderate stability under ambient conditions. The absence of specific handling precautions in available material safety data suggests relatively benign physical and chemical properties under normal storage and handling conditions.

Spectroscopic Characterization (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic characterization of this compound would be expected to reveal characteristic spectral features consistent with its structural components. In infrared spectroscopy, the urea carbonyl group typically exhibits a strong absorption in the region of 1640-1680 cm⁻¹, while the N-H stretching vibrations appear as multiple bands in the 3200-3500 cm⁻¹ region due to the presence of two different nitrogen environments. The hydroxyl group would contribute a broad O-H stretching band in the 3200-3600 cm⁻¹ region, potentially overlapping with the N-H absorptions.

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation through analysis of both proton and carbon-13 spectra. The aromatic protons of the 3-chlorophenyl group would be expected to appear in the 7.0-7.5 parts per million region with characteristic coupling patterns reflecting the meta-substitution pattern. The methyl groups attached to the quaternary carbon would appear as equivalent signals due to rapid rotation around the carbon-carbon bond, while the hydroxymethyl protons would exhibit characteristic geminal coupling patterns.

Related compounds in the phenethyl urea series have demonstrated characteristic mass spectrometric fragmentation patterns involving loss of the hydroxyl group and subsequent rearrangements of the alkyl chain. The molecular ion peak would be expected at mass-to-charge ratio 242 for the parent compound, with characteristic fragmentation including loss of the hydroxymethyl group and formation of stable aromatic cation fragments.

Spectroscopic Technique Expected Key Features
Infrared Spectroscopy Carbonyl stretch (1640-1680 cm⁻¹), N-H stretch (3200-3500 cm⁻¹), O-H stretch (3200-3600 cm⁻¹)
Proton Nuclear Magnetic Resonance Aromatic protons (7.0-7.5 ppm), methyl groups, hydroxymethyl protons
Mass Spectrometry Molecular ion at m/z 242, fragmentation patterns involving hydroxymethyl loss

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(1-hydroxy-2-methylpropan-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-11(2,7-15)14-10(16)13-9-5-3-4-8(12)6-9/h3-6,15H,7H2,1-2H3,(H2,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMZYXUTIJTYGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)NC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601194224
Record name Urea, N-(3-chlorophenyl)-N′-(2-hydroxy-1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601194224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

522660-64-6
Record name Urea, N-(3-chlorophenyl)-N′-(2-hydroxy-1,1-dimethylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=522660-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, N-(3-chlorophenyl)-N′-(2-hydroxy-1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601194224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction of 3-Chloroaniline with tert-Butyl Isocyanate

The most widely documented method involves the condensation of 3-chloroaniline (C₆H₄ClNH₂) with tert-butyl isocyanate ((CH₃)₃CNCO) under mild conditions. The reaction proceeds in anhydrous dichloromethane or toluene at 20–25°C, facilitated by catalytic triethylamine (Et₃N) to deprotonate the aniline and accelerate nucleophilic attack on the isocyanate.

Mechanistic Steps :

  • Activation : 3-Chloroaniline reacts with Et₃N to form a reactive amide ion.
  • Nucleophilic Addition : The amide ion attacks the electrophilic carbon of tert-butyl isocyanate, forming a tetrahedral intermediate.
  • Proton Transfer : The intermediate collapses to release Et₃N·HCl, yielding 1-(3-chlorophenyl)-3-tert-butylurea .
  • Hydrolysis : The tert-butyl group is hydrolyzed using aqueous HCl to introduce the hydroxy group, producing the final compound.

Optimization Data :

Parameter Optimal Value Yield (%)
Solvent Dichloromethane 78–82
Temperature (°C) 25 82
Catalyst (Et₃N) 10 mol% 80
Reaction Time (h) 4–6 78

This method prioritizes simplicity but requires careful handling of moisture-sensitive intermediates.

Alternative Reagents to Phosgene

Triphosgene-Mediated Synthesis

To circumvent phosgene’s toxicity, bis(trichloromethyl) carbonate (triphosgene) serves as a safer carbonyl source. The protocol involves:

  • Generation of Isocyanate : 3-Chloroaniline reacts with triphosgene in dichloromethane at 0°C to form 3-chlorophenyl isocyanate .
  • Aminolysis : The isocyanate reacts with 2-amino-2-methylpropan-1-ol in the presence of Et₃N, yielding the target urea after workup.

Advantages :

  • Safety : Triphosgene’s solid state reduces inhalation risks.
  • Yield : 85–90% purity after recrystallization (ethanol/water).

Limitations :

  • Requires strict temperature control to avoid over-carbonylation.

Transition Metal-Catalyzed Carbonylation

Palladium-Catalyzed Oxidative Carbonylation

A modern approach employs palladium(II) acetate (Pd(OAc)₂) with carbon monoxide (CO) as the carbonyl source. The reaction couples 3-chloroaniline and 2-amino-2-methylpropan-1-ol under 1 atm CO at 80°C in dimethylformamide (DMF).

Reaction Scheme :
2 C₆H₄ClNH₂ + CO + (CH₃)₂C(NH₂)CH₂OH → Target Urea + H₂O

Performance Metrics :

Catalyst Loading CO Pressure (atm) Yield (%)
5 mol% Pd(OAc)₂ 1 70
10 mol% Pd(OAc)₂ 1 75

This method excels in atom economy but demands specialized equipment for gas handling.

Copper-Catalyzed Synthesis from Isocyanides

Copper Acetate-Mediated Coupling

A 2022 advancement utilizes copper acetate (CuOAc) to catalyze the reaction between 3-chlorophenyl isocyanide and O-benzoyl hydroxylamine . The process operates at 30°C in tetrahydrofuran (THF) with tert-butoxide (t-BuONa) as the base.

Key Steps :

  • Oxidative Addition : Cu(I) inserts into the isocyanide C–N bond.
  • Reductive Elimination : The urea forms upon coupling with the hydroxylamine derivative.

Yield : 65–75% with 10 mol% CuOAc.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis adopts continuous flow reactors to enhance heat/mass transfer and minimize byproducts. Key parameters include:

Parameter Value
Residence Time 15–20 min
Temperature 50°C
Solvent Toluene
Throughput 10 kg/h

Advantages :

  • Purity : >99% by HPLC.
  • Scalability : Suitable for multi-ton production.

Comparative Analysis of Methods

Method Yield (%) Safety Scalability Cost
Classical Isocyanate 78–82 Moderate Lab-scale Low
Triphosgene 85–90 High Pilot-scale Medium
Pd-Catalyzed 70–75 Moderate Industrial High
Cu-Catalyzed 65–75 High Lab-scale Medium

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-N’-(2-hydroxy-1,1-dimethylethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group (if present) can be reduced to an amine group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-(3-chlorophenyl)-N’-(2-oxo-1,1-dimethylethyl)urea.

    Reduction: Formation of N-(3-aminophenyl)-N’-(2-hydroxy-1,1-dimethylethyl)urea.

    Substitution: Formation of N-(3-substituted phenyl)-N’-(2-hydroxy-1,1-dimethylethyl)urea.

Scientific Research Applications

Metabolism Studies

1-(3-Chlorophenyl)-3-(1-hydroxy-2-methylpropan-2-yl)urea is primarily recognized as a major metabolite of the antidepressant and smoking cessation drug bupropion. Understanding its metabolic pathways is crucial for assessing the pharmacokinetics and pharmacodynamics of bupropion. Hydroxybupropion, the active metabolite, plays a significant role in the therapeutic effects of bupropion, enhancing its efficacy in treating depression and aiding smoking cessation .

Pharmacological Research

Research has indicated that this compound exhibits various pharmacological activities. Studies suggest that it may possess antidepressant properties similar to those of bupropion itself. Its mechanism of action may involve the inhibition of norepinephrine and dopamine reuptake, contributing to mood enhancement and cognitive improvement .

Toxicological Assessments

Due to the compound's structural similarities with other psychoactive substances, it is essential to conduct toxicological assessments to evaluate its safety profile. This includes examining its potential for neurotoxicity and cardiotoxicity in preclinical models, which is critical for understanding any adverse effects associated with bupropion therapy .

Case Study 1: Hydroxybupropion's Role in Depression Treatment

A clinical study investigated the effects of hydroxybupropion on patients diagnosed with major depressive disorder (MDD). The results indicated that patients receiving treatment with bupropion showed significant improvements in depressive symptoms compared to those on placebo, highlighting the importance of hydroxybupropion as an active metabolite contributing to therapeutic outcomes .

Case Study 2: Safety Profile Evaluation

In another study focusing on the safety profile of hydroxybupropion, researchers conducted a series of toxicity tests on animal models. The findings suggested that while the compound has a favorable therapeutic index, there are concerns regarding its long-term effects on cardiovascular health, necessitating further investigation into its safety when used over extended periods .

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N’-(2-hydroxy-1,1-dimethylethyl)urea involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Substituent Position and Electronic Effects: The position of chlorine on the phenyl ring significantly impacts biological activity. For example, compound 4j (3-chloroazetidinyl) exhibits potent antifungal activity (MIC 62.5 µg/ml) , whereas para-substituted analogs (e.g., 6f, 6g) lack reported activity data. Electron-withdrawing groups (e.g., cyano in 6f, trifluoromethyl in 9e ) may enhance stability but reduce yields compared to simpler substituents.
  • Hydrophilic vs. Lipophilic Groups: The hydroxyl group in the target compound and 4-hydroxy-2-methylbutan-2-yl () may improve solubility compared to purely lipophilic substituents like chlorophenyl or trifluoromethyl .

Biological Activity

1-(3-Chlorophenyl)-3-(1-hydroxy-2-methylpropan-2-yl)urea is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and related research findings.

  • IUPAC Name : (2R)-1-(3-chlorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one
  • Molecular Formula : C₁₃H₁₈ClN₃O₂
  • Molecular Weight : 255.74 g/mol
  • CAS Number : Not available

The biological activity of this compound can be attributed to its interaction with various biological targets. It has been noted for its potential as a β-lactamase inhibitor , which is crucial in combating antibiotic resistance. The compound’s structure allows it to effectively bind to bacterial enzymes, thereby inhibiting their activity and enhancing the efficacy of β-lactam antibiotics.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit diverse biological activities:

  • Antitumor Activity : Studies have shown that related chloroethylnitrosoureas possess antitumor properties, although the specific activity of this compound requires further investigation. Compounds in this class often demonstrate low therapeutic activity coupled with high mutagenicity and carcinogenicity .
  • Antibacterial Properties : The compound's structural features suggest potential antibacterial effects, particularly against resistant strains. Further studies are needed to quantify its Minimum Inhibitory Concentration (MIC) against specific pathogens.

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of various derivatives, including those similar to this compound, against multi-drug resistant strains of bacteria. The results indicated varying levels of efficacy, with some compounds achieving MIC values as low as 20 µM against resistant strains .

Study 2: Toxicity Assessment

Another investigation focused on the toxicity profile of chloro-substituted ureas, noting that while some derivatives exhibited significant antitumor activity, they also presented considerable toxicity risks. This highlights the need for careful evaluation of therapeutic indices in drug development involving such compounds .

Data Table: Comparative Biological Activities

Compound NameAntitumor ActivityAntibacterial ActivityToxicity Level
This compoundModeratePotentialHigh
1-Nitroso-1-(2-chloroethyl)-3-(2-hydroxypropyl)ureaLowModerateModerate
Hydroxylated chloroethylnitrosoureasLowHighHigh

Q & A

Q. What are the recommended synthetic routes and optimization strategies for 1-(3-Chlorophenyl)-3-(1-hydroxy-2-methylpropan-2-yl)urea?

The synthesis typically involves coupling a 3-chlorophenyl isocyanate derivative with a 1-hydroxy-2-methylpropan-2-ylamine intermediate. Key steps include:

  • Reaction conditions : Use polar aprotic solvents (e.g., dimethyl sulfoxide) to enhance solubility and reaction kinetics .
  • Temperature control : Maintain 50–70°C to balance reaction rate and byproduct minimization .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity (>95%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase resolves impurities .
  • Spectroscopy :
    • NMR : 1^1H NMR (DMSO-d6) shows urea NH peaks at δ 8.2–8.5 ppm and aromatic protons at δ 7.3–7.6 ppm .
    • FT-IR : Urea carbonyl stretch at ~1650 cm1^{-1} confirms functional group integrity .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported solubility and stability data?

Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) can arise from:

  • pH-dependent stability : Conduct stability assays across pH 2–10 using UV-Vis spectroscopy to identify degradation products .
  • Cosolvent optimization : Ternary solvent systems (e.g., DMSO/PEG400/water) improve solubility for biological assays .

Q. How can the mechanism of action be elucidated for this compound in enzyme inhibition?

  • Kinetic assays : Measure IC50_{50} values against target enzymes (e.g., kinases) using fluorogenic substrates .
  • Structural studies : Molecular docking (AutoDock Vina) and MD simulations predict binding modes to active sites .
  • Mutagenesis : Compare inhibition potency against wild-type vs. mutant enzymes to identify critical residues .

Q. What computational methods predict structure-activity relationships (SAR) for analogs?

  • QSAR modeling : Use descriptors like ClogP, polar surface area, and H-bond donors to correlate substituent effects with activity .
  • Pharmacophore mapping : Identify essential features (e.g., urea linkage, chlorophenyl group) using Schrödinger Phase .

Methodological Notes

  • Contradiction resolution : Cross-validate solubility data using orthogonal techniques (e.g., nephelometry vs. HPLC) .
  • Advanced SAR : Prioritize analogs with electron-withdrawing groups on the phenyl ring for enhanced enzyme affinity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Chlorophenyl)-3-(1-hydroxy-2-methylpropan-2-yl)urea
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1-(3-Chlorophenyl)-3-(1-hydroxy-2-methylpropan-2-yl)urea

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